N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-11-1-3-12(4-2-11)18-14(20)19-6-5-13-10(8-19)7-16-9-17-13/h1-4,7,9H,5-6,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSISXBNECZQRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. Additionally, it may interact with other cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Pyrido-Pyrimidine Derivatives with Varied Amine Substituents
Compounds from , such as 5-(4-fluorophenyl)-6-methyl-4-morpholin-4-yl)-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (10a) and 5-(4-fluorophenyl)-6-methyl-4-piperazin-1-yl)-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (10b), share the pyrido-pyrimidine core but differ in substituents.
tert-Butyl Ester Derivatives ()
tert-Butyl 2,4-dichloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (, compound 5) replaces the carboxamide with a tert-butyl ester. This substitution increases lipophilicity (logP), favoring blood-brain barrier penetration but reducing hydrogen-bonding capacity compared to the target compound .
Pharmacological Activity and Selectivity
highlights pyrido-pyrimidine analogues (e.g., 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) with demonstrated kinase inhibition in pharmacological assays. While specific data for the target compound is unavailable, structural similarities suggest comparable mechanisms. The fluorophenyl carboxamide in the target compound may confer superior selectivity due to optimized steric and electronic interactions .
Chiral and Steric Considerations
The Enamine Ltd. compound (), (7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one, introduces a chiral center and methoxypyrazine substituent. However, the amino group may reduce metabolic stability compared to the carboxamide in the target compound .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrido[4,3-d]pyrimidine core with a carboxamide functional group and a fluorophenyl substituent. The presence of fluorine enhances lipophilicity and biological activity. The synthesis typically involves cyclization reactions starting from 4-fluorobenzaldehyde and hydrazine derivatives under acidic or basic conditions.
Synthetic Route Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-fluorobenzaldehyde + hydrazine hydrate | Acidic/Basic | Hydrazone intermediate |
| 2 | Intermediate + dicarbonyl compound | Cyclization | N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide |
Research indicates that N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide interacts with various molecular targets within cells. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity related to cellular signaling pathways.
Anticancer Properties
Studies have highlighted the compound's ability to inhibit cancer cell proliferation by targeting proteins such as Bcl-xL, which is crucial in regulating apoptosis. This interaction may induce cell death in malignant cells, showcasing its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide has been evaluated for antimicrobial effects. Preliminary findings suggest it may exhibit activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
- Study on Anticancer Activity : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines compared to control groups. The mechanism was attributed to apoptosis induction through Bcl-xL inhibition.
- Antimicrobial Evaluation : A series of tests against bacterial strains revealed that the compound exhibited moderate to strong inhibitory effects on growth, suggesting its potential role as an antimicrobial agent.
- Pharmacological Profiling : A comprehensive pharmacological evaluation indicated that the compound interacts with multiple biological targets, leading to diverse therapeutic effects including anti-inflammatory and antihypertensive activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
